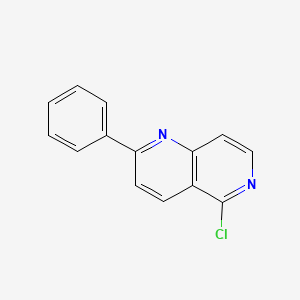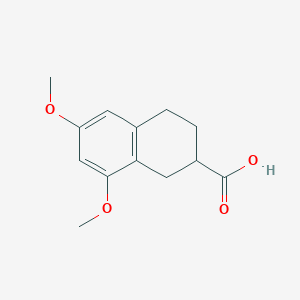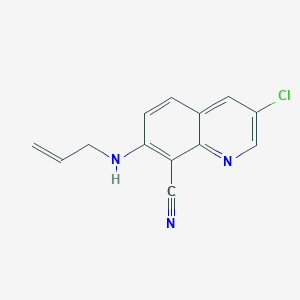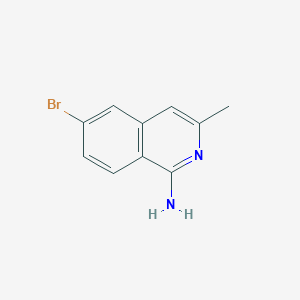
6-Bromo-3-methylisoquinolin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-methylisoquinolin-1-amine is an organic compound that belongs to the class of isoquinolines. . The compound’s structure includes a bromine atom at the 6th position, a methyl group at the 3rd position, and an amine group at the 1st position of the isoquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylisoquinolin-1-amine typically involves the bromination of 3-methylisoquinoline followed by amination. One common method includes the use of bromine in nitrobenzene to achieve bromination . The subsequent amination can be carried out using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-methylisoquinolin-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Bromination: Bromine in nitrobenzene.
Amination: Ammonia or amine sources.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Oxidized derivatives of the isoquinoline ring.
Coupling Products: Aryl or alkyl-substituted isoquinolines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and for the preparation of more complex molecules.
Biology: Investigated for its biological activity and potential as a pharmacophore in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
like other isoquinolines, it may interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylisoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromoisoquinoline: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
1-Aminoisoquinoline: Lacks both the bromine and methyl groups, resulting in different chemical properties and applications.
Uniqueness
6-Bromo-3-methylisoquinolin-1-amine is unique due to the presence of both the bromine and methyl groups, which confer distinct reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H9BrN2 |
|---|---|
Poids moléculaire |
237.10 g/mol |
Nom IUPAC |
6-bromo-3-methylisoquinolin-1-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3,(H2,12,13) |
Clé InChI |
UGSOVMNWHPNVEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=C2)Br)C(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


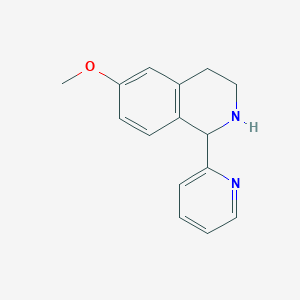
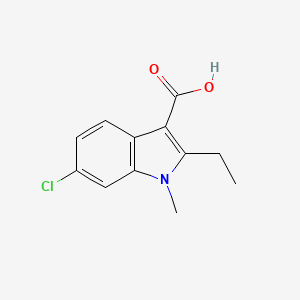
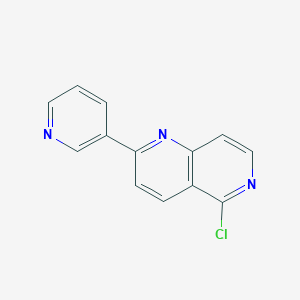
![2-(2,4-Dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872211.png)
![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)acetamide](/img/structure/B11872220.png)
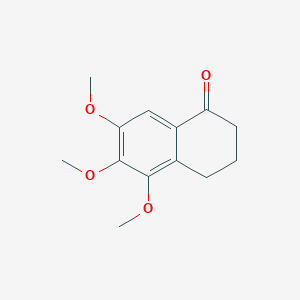
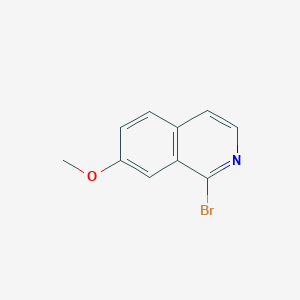
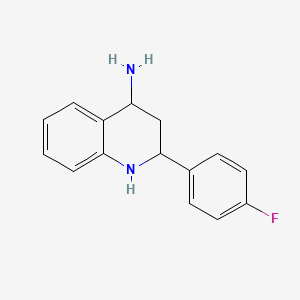
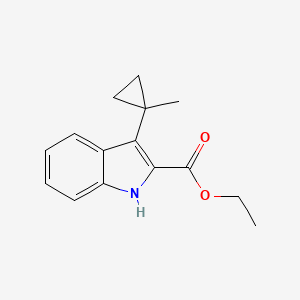
![5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11872254.png)
